molecular formula C11H7F3 B1313596 1-(Trifluoromethyl)naphthalene CAS No. 26458-04-8

1-(Trifluoromethyl)naphthalene

Cat. No. B1313596
CAS RN: 26458-04-8
M. Wt: 196.17 g/mol
InChI Key: GOBHSUAEQGWYBT-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)naphthalene is a chemical compound with the empirical formula C11H7F3. It has a molecular weight of 196.17 . It is used in laboratory chemicals and in the manufacture of substances .


Synthesis Analysis

The synthesis of 1-(Trifluoromethyl)naphthalene involves various chemical reactions. For instance, a study mentions the synthesis of fluorinated naphthalene-based poly (arylene ether ketone)s from three types of novel fluorinated naphthalene-based bisphenol monomers . Another study discusses the metalation of 1- and 2-(Trifluoromethyl)naphthalenes .


Molecular Structure Analysis

The molecular structure of 1-(Trifluoromethyl)naphthalene is represented by the linear formula C11H7F3 . The exact mass of the molecule is 196.05000 .


Physical And Chemical Properties Analysis

1-(Trifluoromethyl)naphthalene is a liquid at room temperature . It has a density of 1.263 g/mL at 25 °C . The refractive index n20/D is 1.537 .

Scientific Research Applications

  • Electron Acceptor Properties : Trifluoromethylated perylene and naphthalene imides and diimides, including compounds like 1-(Trifluoromethyl)naphthalene, are studied for their electron acceptor properties. Trifluoromethylation significantly alters their electron reduction potentials while maintaining other properties, making them useful in organic electronics and materials science (Roznyatovskiy et al., 2014).

  • Applications in Supramolecular Chemistry : Naphthalene diimides, which can be derivatized to include the 1-(Trifluoromethyl) group, have applications in supramolecular chemistry, sensors, molecular switching devices, and artificial photosynthesis. They are also explored in catalysis and medicinal applications, such as DNA intercalation (Kobaisi et al., 2016).

  • Organic Synthesis : 1-(Trifluoromethyl)naphthalene derivatives are utilized in organic synthesis. For instance, Naphthalene-1,8-diylbis(diphenylmethylium) shows unique electron-transfer reduction behavior useful in synthesizing complex organic molecules (Saitoh et al., 2006).

  • Environmental and Biological Research : Studies also extend to environmental and biological impacts. For example, the toxicity of naphthalene compounds, including trifluoromethyl derivatives, has been examined for their effects on organisms like Tribolium castaneum (Pájaro-Castro et al., 2017).

  • Chemical Modification and Applications : Photochemical trifluoromethylation of aromatic compounds, including naphthalene, is another area of study. This process allows for the synthesis of pharmacologically significant compounds like 5-trifluoromethyluracil (Akiyama et al., 1988).

Safety And Hazards

1-(Trifluoromethyl)naphthalene is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(trifluoromethyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3/c12-11(13,14)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBHSUAEQGWYBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90494318
Record name 1-(Trifluoromethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90494318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Trifluoromethyl)naphthalene

CAS RN

26458-04-8
Record name 1-(Trifluoromethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90494318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Trifluoromethyl)naphthalene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
F Bailly, F Cottet, M Schlosser - Synthesis, 2005 - thieme-connect.com
More than two dozen new CF 3-substituted naphthalene derivatives were prepared in an expedient way by employing 3-and 4-(trifluoromethyl) benzyne as the key intermediates. 2-and …
Number of citations: 17 www.thieme-connect.com
F Cottet, E Castagnetti, M Schlosser - Synthesis, 2005 - thieme-connect.com
This article provides insight into the various factors by which electronegative substituents affect the kinetic acidity of arenes and, more specifically, naphthalenes. Both 1-and 2-(…
Number of citations: 20 www.thieme-connect.com
PJ Leszczyński, AK Budniak, M Grzeszkiewicz… - Journal of Fluorine …, 2019 - Elsevier
Direct oxidative functionalization of Csingle bondH bonds is an ongoing chemical challenge. Here we report results of the comparative tests of Ag(II)SO 4 reactivity towards 24 selected …
Number of citations: 6 www.sciencedirect.com
M Schlosser - Angewandte Chemie International Edition, 2006 - Wiley Online Library
Fluorine remains an insiders' tip in the life sciences as it enables the fine‐tuning of biological properties. However, the synthesis of fluorine‐substituted target compounds is not always …
Number of citations: 607 onlinelibrary.wiley.com
H Iwamoto, H Imiya, M Ohashi… - Journal of the American …, 2020 - ACS Publications
The first example of the oxidative addition of a C(sp 3 )–F bond in trifluoromethylarenes to a nickel(0) complex is described. A nickel(0) complex that bears two N-heterocyclic carbene (…
Number of citations: 54 pubs.acs.org
J Wrobel, J Millen, J Sredy, A Dietrich… - Journal of medicinal …, 1991 - ACS Publications
A series of aldose reductase inhibitors were prepared which were analogues of the potent, orally active inhibitor tolrestat (1). These compounds (5, 7, 9, and 10) have an extra …
Number of citations: 31 pubs.acs.org
CA Malapit, N Ichiishi, MS Sanford - Organic letters, 2017 - ACS Publications
… As shown in Scheme 3B, 1-trifluoromethyl naphthalene 14 was obtained in 72% yield via sequential Pd(dba) 2 /Brettphos-catalyzed decarbonylative chlorination of 1e followed by the …
Number of citations: 86 pubs.acs.org
R Doi, M Yasuda, N Kajita, K Koh… - Journal of the American …, 2023 - ACS Publications
… (22) Our group has discovered that a low-valent nickel complex is an active catalyst for the hydrodefluorination of 1-trifluoromethyl naphthalene using hydrosilane as a hydride source. (…
Number of citations: 3 pubs.acs.org
M Zupan, Z Bregar - Tetrahedron letters, 1990 - Elsevier
… preparation of trifluoromethyl derivatives was tested and it was found that under the above mentioned conditions, 1-bromo naphthalene was converted to 1-trifluoromethyl naphthalene (…
Number of citations: 28 www.sciencedirect.com
BI Usachev - Journal of Fluorine Chemistry, 2015 - Elsevier
This review describes synthetic methods for the preparation of such advanced conjugated cyclic dienes and electrophiles as 6-CF 3 -2-pyrones (6-(trifluoromethyl)-2H-pyran-2-ones), …
Number of citations: 28 www.sciencedirect.com

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